
(E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structural and chemical properties that make it an ideal candidate for various research studies.
作用机制
The mechanism of action of (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood, but it is believed to work through the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation and pain. It has also been shown to inhibit the activity of various receptors such as CB1 and CB2, which are involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects:
The (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
The (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit specific enzymes and receptors, which can help researchers study the specific pathways involved in various physiological processes. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide. One direction is to investigate its potential use as a drug delivery system for various therapeutic agents. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成方法
The synthesis of (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is typically carried out through a multi-step process that involves the reaction of furan-2-carbaldehyde and 5-isopropyl-1,3,4-thiadiazol-2-amine to form the intermediate compound, which is then reacted with acryloyl chloride to produce the final product.
科学研究应用
The (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In biochemistry, it has been studied for its ability to inhibit various enzymes and receptors, while in pharmacology, it has been evaluated for its potential use as a drug delivery system.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(2)11-14-15-12(18-11)13-10(16)6-5-9-4-3-7-17-9/h3-8H,1-2H3,(H,13,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKATXOBIGJNMK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2750330.png)
![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)
![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)
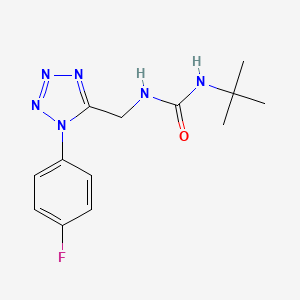
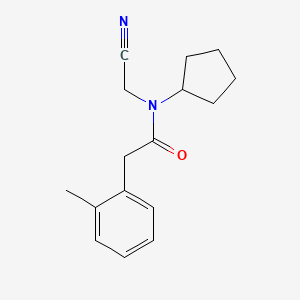
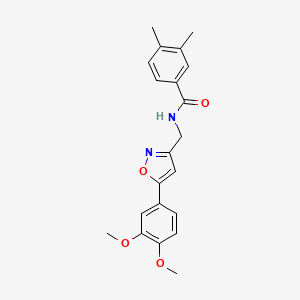
![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)
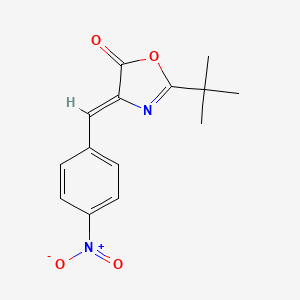
![N-(2,4-dimethoxyphenyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2750350.png)
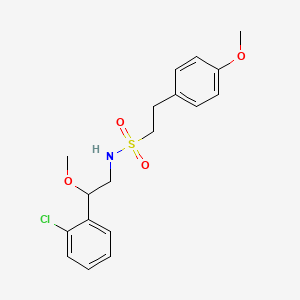
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2750352.png)
